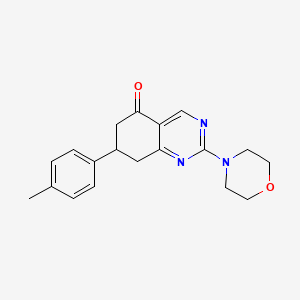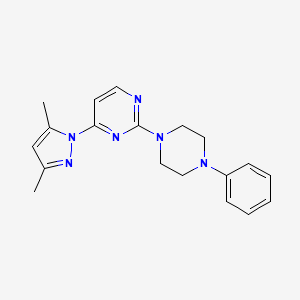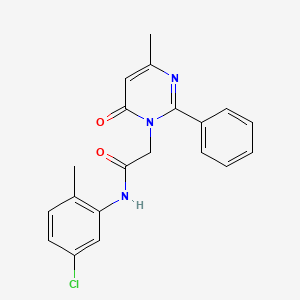![molecular formula C25H25N3O4 B11191473 2-amino-4',4',6',7,8',9'-hexamethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11191473.png)
2-amino-4',4',6',7,8',9'-hexamethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4’,4’,6’,7,8’,9’-hexamethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4’,4’,6’,7,8’,9’-hexamethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in larger quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
2-amino-4’,4’,6’,7,8’,9’-hexamethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-amino-4’,4’,6’,7,8’,9’-hexamethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-4’,4’,6’,7,8’,9’-hexamethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles
- 6-acetyl-1,1,2,4,4,7-hexamethyltetralin
Uniqueness
2-amino-4’,4’,6’,7,8’,9’-hexamethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is unique due to its spiro structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2'-amino-5,6,7',9,11,11-hexamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C25H25N3O4/c1-11-7-15-12(2)9-24(5,6)28-20(15)18(14(11)4)25(23(28)30)16(10-26)21(27)32-17-8-13(3)31-22(29)19(17)25/h7-8,12H,9,27H2,1-6H3 |
InChI Key |
VORAVIWEEKFZIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C(=C3C4(C2=O)C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(butan-2-yl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B11191407.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11191410.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine](/img/structure/B11191415.png)

![4'-methyl-2-[(2-methylphenyl)amino]-2'-(4-methylpiperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11191427.png)
![2-(benzylsulfanyl)-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191428.png)
![2-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11191431.png)
![3-benzyl-1-(4-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11191435.png)
![6-{3-[(2,3-dimethoxybenzyl)amino]pyrrolidin-1-yl}-N-phenylpyridine-3-carboxamide](/img/structure/B11191440.png)
![3,4-dimethoxy-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11191445.png)

![N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11191457.png)
![N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11191464.png)
